molecular formula C9H16O B6154134 4-(tert-butoxy)-3-methylbut-1-yne CAS No. 2228819-02-9

4-(tert-butoxy)-3-methylbut-1-yne

Cat. No.: B6154134
CAS No.: 2228819-02-9
M. Wt: 140.2
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Description

4-(tert-Butoxy)-3-methylbut-1-yne is an organic compound characterized by the presence of a tert-butoxy group attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-3-methylbut-1-yne typically involves the alkylation of 3-methylbut-1-yne with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the alkyne to form the desired product. Commonly used acids include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(tert-Butoxy)-3-methylbut-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-3-methylbut-1-yne involves its reactivity with various molecular targets. The tert-butoxy group can undergo cleavage to form reactive intermediates, which then participate in further chemical transformations. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-3-methylbut-1-yne is unique due to its specific structural configuration, which imparts distinct reactivity and applications compared to other tert-butyl-containing compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

2228819-02-9

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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